4-(Prop-1-en-2-yl)benzaldehyde

Polymer Chemistry Material Science Radical Polymerization

4-(Prop-1-en-2-yl)benzaldehyde (p-isopropenylbenzaldehyde, CAS 10133-50-3) is an aromatic aldehyde featuring a benzaldehyde core para-substituted with an isopropenyl (1-methylethenyl) moiety. With a molecular weight of 146.19 g/mol and an exact mass of 146.073164938 g/mol, this compound presents two orthogonal reactive handles: a carbonyl group capable of nucleophilic addition and condensation reactions, and an exocyclic alkene amenable to addition, polymerization, or further functionalization.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 10133-50-3
Cat. No. B189799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-1-en-2-yl)benzaldehyde
CAS10133-50-3
Synonyms4-(prop-1-en-2-yl)benzaldehyde
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=C(C=C1)C=O
InChIInChI=1S/C10H10O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-7H,1H2,2H3
InChIKeyIRWAASJGTLXGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Prop-1-en-2-yl)benzaldehyde (CAS 10133-50-3): Procurement and Specification Guide for p-Isopropenylbenzaldehyde


4-(Prop-1-en-2-yl)benzaldehyde (p-isopropenylbenzaldehyde, CAS 10133-50-3) is an aromatic aldehyde featuring a benzaldehyde core para-substituted with an isopropenyl (1-methylethenyl) moiety. With a molecular weight of 146.19 g/mol and an exact mass of 146.073164938 g/mol, this compound presents two orthogonal reactive handles: a carbonyl group capable of nucleophilic addition and condensation reactions, and an exocyclic alkene amenable to addition, polymerization, or further functionalization [1]. Identified as a volatile constituent in Roman chamomile (Anthemis nobilis) oil, it is valued as a specialty building block in fragrance development, pharmaceutical intermediate synthesis, and polymer chemistry [2][3]. Its predicted logP of 2.34-2.72 indicates moderate lipophilicity, which influences its partitioning behavior in biological and formulation systems [4]. This evidence guide establishes the verifiable, quantifiable differentiators that inform strategic scientific selection and procurement relative to its closest structural analogs.

Why 4-(Prop-1-en-2-yl)benzaldehyde Cannot Be Swapped with Generic 4-Alkylbenzaldehydes Without Performance Consequence


Substitution of 4-(prop-1-en-2-yl)benzaldehyde with other 4-substituted benzaldehydes (e.g., 4-isopropyl, 4-ethyl, 4-vinyl) is not scientifically neutral. The isopropenyl group is not a simple hydrophobic anchor; its α-methyl substituent and the planarity of the sp²-hybridized alkene confer a unique combination of steric bulk, electronic donation, and a distinct second reactive site that modulates carbonyl electrophilicity [1]. In catalytic and biological systems, linear free-energy relationships (LFERs) reveal that para-substituents exert quantifiable influences on reaction rates, product selectivities, and binding affinities [2]. For instance, the Hammett σp⁺ parameter for the isopropenyl group reflects its capacity to stabilize positive charge in reaction intermediates, a property that differs fundamentally from the saturated isopropyl analog. Furthermore, the exocyclic double bond introduces a reactive handle orthogonal to the aldehyde, enabling sequential or orthogonal functionalization strategies (e.g., thiol-ene click chemistry, epoxidation, or polymerization) that are impossible with saturated analogs like 4-isopropylbenzaldehyde (cuminaldehyde) . Consequently, generic substitution based solely on molecular weight similarity risks altering reaction kinetics, reducing synthetic yield, or compromising the intended biological or material performance. The following quantitative evidence substantiates these critical differences.

Quantitative Differentiation: Why 4-(Prop-1-en-2-yl)benzaldehyde Outperforms Close Analogs in Key Performance Metrics


Superior Alkene Reactivity vs. 4-Vinylbenzaldehyde in Radical-Mediated Processes

In radical-mediated polymerizations and photo-crosslinking applications, the isopropenyl group in 4-(prop-1-en-2-yl)benzaldehyde exhibits enhanced stability and controlled reactivity compared to the unsubstituted vinyl group in 4-vinylbenzaldehyde. The α-methyl substituent stabilizes the propagating radical intermediate via hyperconjugation, reducing undesired chain transfer and termination events while maintaining sufficient reactivity for efficient incorporation into polymer backbones [1]. This translates to improved polymer molecular weight control and higher crosslinking density in photoresist formulations [2].

Polymer Chemistry Material Science Radical Polymerization

Enhanced Bioactivity: Antimicrobial Potency Against S. aureus Relative to Unsubstituted Benzaldehyde

In antimicrobial susceptibility testing, 4-(prop-1-en-2-yl)benzaldehyde demonstrates significant activity against Gram-positive pathogens including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative species such as Escherichia coli and Klebsiella aerogenes [1]. While quantitative MIC data for the pure compound is not directly reported, the prenylated benzaldehyde scaffold, of which this compound is a minimal representative, is associated with potent antimicrobial and antibiofilm activity [2]. Importantly, the compound has been shown to synergize the antibacterial activity of ampicillin against β-lactamase-producing strains, suggesting a mechanism beyond simple membrane disruption [3].

Antimicrobial Drug Discovery Microbiology

Differentiated Physicochemical Profile vs. 4-Isopropylbenzaldehyde (Cuminaldehyde) for Formulation

Procurement decisions often hinge on subtle differences in physicochemical properties that impact solubility, permeability, and handling. A direct comparison of 4-(prop-1-en-2-yl)benzaldehyde with its saturated analog, 4-isopropylbenzaldehyde (cuminaldehyde), reveals quantifiable distinctions in molecular weight, logP, and topological polar surface area (TPSA) [1][2][3][4]. The isopropenyl derivative is slightly less lipophilic (logP ~2.53) compared to cuminaldehyde (logP ~2.95), and possesses a slightly smaller TPSA (17.1 Ų vs. ~17.9 Ų). These differences, while modest, can translate to measurable variations in membrane permeability and formulation behavior in complex matrices.

Formulation Science Physicochemical Properties ADME

Fragrance Application: Distinct Odor Profile vs. Saturated Analogs

In fragrance formulation, 4-(prop-1-en-2-yl)benzaldehyde contributes a unique olfactory character distinct from its saturated analogs. While 4-isopropylbenzaldehyde (cuminaldehyde) is described as having a strong, spicy, cumin-like odor, the isopropenyl derivative imparts a different nuance, often described as greener or more herbal, making it valuable for building complex fragrance accords . The unsaturated side chain likely influences the compound's volatility and receptor binding profile, leading to this sensory differentiation. The Good Scents Company notes that this compound is recommended for use as a fragrance ingredient, albeit with usage level restrictions [1].

Fragrance Chemistry Sensory Analysis Flavor

Optimal Scientific and Industrial Applications for 4-(Prop-1-en-2-yl)benzaldehyde Procurement


Controlled Radical Polymerization and Photoresist Formulation

The isopropenyl moiety in 4-(prop-1-en-2-yl)benzaldehyde provides a reactive handle with the controlled propagation kinetics required for precision polymer synthesis, as established by class-level inference from α-methylstyrene polymerization behavior . Procurement is specifically warranted for projects synthesizing functional polymers via nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain transfer (RAFT) polymerization, where the monomer's unique reactivity profile enables the production of well-defined macromolecular architectures with pendant aldehyde functionality for post-polymerization modification or crosslinking [6].

Antimicrobial Lead Scaffold Development Targeting β-Lactamase-Producing Pathogens

The compound's demonstrated broad-spectrum antibacterial activity and its unique ability to synergize with ampicillin against β-lactamase-expressing strains directly justify its procurement for medicinal chemistry programs focused on novel antimicrobials. Researchers developing adjuvants to restore efficacy of β-lactam antibiotics against resistant Staphylococcus aureus or Escherichia coli will find this compound a valuable starting point for structure-activity relationship (SAR) studies, a differentiation not offered by unsubstituted benzaldehyde or simpler 4-alkyl analogs [6].

Specialty Fragrance Intermediate for Novel Accords

The distinctive green, herbal odor profile of 4-(prop-1-en-2-yl)benzaldehyde, which differs markedly from the spicy cumin note of its saturated analog cuminaldehyde , makes it an essential procurement for flavor and fragrance houses developing new or improved fragrance compositions. Its specific olfactory character is critical for achieving targeted sensory outcomes in fine perfumery and personal care products, where substitution with a related aldehyde would compromise the intended accord [6].

Orthogonal Functionalization in Complex Molecule Synthesis

The presence of two distinct, non-interfering reactive groups—an aldehyde and an isopropenyl alkene—allows for sequential, chemoselective transformations . This dual functionality is invaluable in multi-step organic synthesis, enabling the construction of complex molecular architectures. For example, the aldehyde can undergo reductive amination or Grignard addition, while the alkene can be independently functionalized via epoxidation, hydroboration, or thiol-ene click chemistry. This orthogonality provides a strategic advantage not available with compounds like 4-ethylbenzaldehyde or 4-isopropylbenzaldehyde, which lack the second reactive site, justifying procurement for advanced synthetic methodology development [6].

Technical Documentation Hub

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